IMPDH2 Inhibitory Activity: N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide vs. Structurally Divergent Indazole Sulfonamides
In enzyme inhibition assays against Mus musculus inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), N-(1H-indazol-4-yl)-2,2-dimethylpropanamide exhibited a Ki of 240 nM in a direct inhibition format [1]. When tested in a competitive format with respect to the IMP substrate, the Ki shifted to 430 nM, indicating substrate-competitive behavior that is quantitatively distinct from structurally divergent indazole sulfonamide IMPDH inhibitors such as compound 1 (VCC234718), which demonstrates uncompetitive inhibition with a Ki of 100 nM against Mycobacterium tuberculosis GuaB2 [2]. A 3.3-fold difference in inhibition mode and magnitude establishes that simple replacement with a more potent IMPDH inhibitor would not recapitulate the mechanistic interaction profile of the 4-pivalamide compound.
| Evidence Dimension | Enzyme inhibition constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM (direct inhibition); Ki = 430 nM (IMP-competitive) |
| Comparator Or Baseline | VCC234718 (indazole sulfonamide): Ki = 100 nM (uncompetitive with IMP) [2] |
| Quantified Difference | Target compound is 2.4- to 4.3-fold weaker in binding affinity but mechanistically distinct (competitive vs. uncompetitive) |
| Conditions | IMPDH2 enzyme assay; Mus musculus enzyme for target compound, Mycobacterium tuberculosis GuaB2 for comparator |
Why This Matters
This mechanistic distinction is critical for projects targeting specific nucleotide biosynthesis pathways where substrate competition, rather than uncompetitive trapping, is the desired pharmacological profile.
- [1] BindingDB PrimarySearch_ki. N-(1H-indazol-4-yl)-2,2-dimethylpropanamide tested against Inosine-5'-monophosphate dehydrogenase 2. Ki values retrieved under direct and IMP-competitive conditions. Accessed via ww.bindingdb.org. View Source
- [2] VCC234718 data from 'Essential but not vulnerable: indazole sulfonamides targeting inosine monophosphate dehydrogenase as potential leads against Mycobacterium tuberculosis.' ACS Infect. Dis. 2017. Ki = 100 nM, uncompetitive with IMP and NAD+. View Source
